5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole
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Overview
Description
5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a fluorobenzylthio group, a phenyl group, and a phenylsulfonyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then reacted with 2-phenyl-4-(phenylsulfonyl)oxazole under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; conditionspolar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the fluorobenzylthio and phenylsulfonyl groups enhances its binding affinity and specificity towards these targets. Pathways involved may include inhibition of signal transduction or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Fluorobenzyl)thio)-2-(2-furyl)-4-(phenylsulfonyl)oxazole
- 5-((4-Fluorobenzyl)thio)-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazole
Uniqueness
Compared to similar compounds, 5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole exhibits unique properties due to the specific arrangement of its functional groups. The presence of the phenylsulfonyl group enhances its solubility and stability, while the fluorobenzylthio group contributes to its biological activity. These features make it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO3S2/c23-18-13-11-16(12-14-18)15-28-22-21(29(25,26)19-9-5-2-6-10-19)24-20(27-22)17-7-3-1-4-8-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZOBTCEWSOLIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)SCC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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